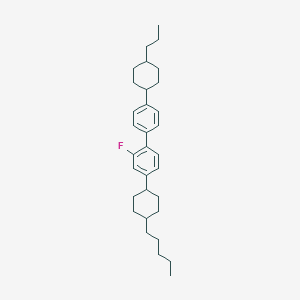

2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl

Description

Chemical Formula: C₃₂H₄₅F

CAS Number: 106349-49-9

Structure: This compound features a biphenyl core substituted at position 2 with a fluorine atom. Each phenyl ring is further functionalized with trans-cyclohexyl groups:

- Position 4: trans-4-pentylcyclohexyl (C₅H₁₁)

- Position 4': trans-4-propylcyclohexyl (C₃H₇)

The trans configuration of cyclohexyl substituents ensures steric stability, while the fluorine atom introduces electronic anisotropy, making it suitable for liquid crystal (LC) applications .

Properties

IUPAC Name |

2-fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-propylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45F/c1-3-5-6-8-25-11-15-28(16-12-25)30-21-22-31(32(33)23-30)29-19-17-27(18-20-29)26-13-9-24(7-4-2)10-14-26/h17-26,28H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCNHFWYTQQMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)CCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389121 | |

| Record name | 2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106349-49-9 | |

| Record name | 2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CBC-53F | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoro-4-(trans-4-n-pentylcyclohexyl)-4'-(trans-4-n-propylcyclohexyl) biphényle | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl, commonly referred to as FPC, is a biphenyl derivative with a molecular formula of C32H45F and a molecular weight of approximately 448.7 g/mol. This compound is notable for its potential applications in liquid crystal technologies and as a research chemical in various biological studies. The following sections will explore its biological activity, including mechanisms of action, toxicological data, and relevant case studies.

- Molecular Formula : C32H45F

- Molecular Weight : 448.7 g/mol

- CAS Number : 106349-49-9

- Melting Point : 79–81 °C

- Boiling Point : Approximately 535.9 °C (predicted)

- Appearance : White to almost white powder or crystals

Biological Activity Overview

The biological activity of FPC has been investigated primarily in the context of its effects on cellular systems and potential toxicity. Key findings from various studies include:

-

Endocrine Disruption Potential :

- FPC has been studied for its interaction with endocrine pathways, particularly its potential to mimic or interfere with hormonal activities. Research indicates that compounds with similar structures may exhibit estrogenic or anti-androgenic effects, raising concerns about their impact on reproductive health .

- Toxicological Profiles :

- Environmental Persistence and Bioaccumulation :

| Property | Value |

|---|---|

| Molecular Formula | C32H45F |

| Molecular Weight | 448.7 g/mol |

| Melting Point | 79–81 °C |

| Boiling Point | ~535.9 °C (predicted) |

| CAS Number | 106349-49-9 |

Toxicological Data Summary

| Study Type | Findings |

|---|---|

| Cytotoxicity | Induces apoptosis in specific cell lines |

| Endocrine Disruption | Potential estrogenic activity observed |

| Environmental Impact | Moderate persistence; bioaccumulation potential noted |

Case Studies

-

Case Study on Endocrine Disruption :

A study published in Environmental Science & Technology evaluated the endocrine-disrupting effects of several biphenyl derivatives, including FPC. The results indicated that FPC could bind to estrogen receptors, suggesting a potential risk for endocrine disruption in wildlife and humans . -

Toxicological Assessment :

In a toxicological screening conducted by researchers at a prominent university, FPC was tested against various human cell lines to assess cytotoxicity and genotoxicity. The findings revealed that while low concentrations exhibited minimal effects, higher concentrations led to significant cell death and DNA damage, highlighting the need for careful handling and regulation .

Scientific Research Applications

Liquid Crystal Displays (LCDs)

F-PCH is primarily used as a liquid crystal monomer (LCM) in the manufacturing of LCDs. Its ability to form stable liquid crystalline phases at a wide range of temperatures makes it an ideal candidate for high-performance displays. The compound's properties allow for improved response times and better color reproduction in LCD technology.

Optoelectronic Devices

The unique optical properties of F-PCH enable its use in various optoelectronic devices, such as:

- Light Emitting Diodes (LEDs) : The compound can be utilized in the formulation of materials that enhance light emission efficiency.

- Photonic Devices : Its ability to manipulate light makes it suitable for applications in photonic circuits and sensors.

Research on Liquid Crystal Behavior

F-PCH serves as a model compound for studying the behavior of liquid crystals under different conditions. Researchers investigate its phase transitions, molecular alignment, and interactions with other materials to understand better the fundamental principles governing liquid crystal systems.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of F-PCH in various applications:

- Study on LCD Performance : A recent study demonstrated that incorporating F-PCH into LCD formulations significantly improved the electro-optical performance compared to traditional liquid crystal mixtures. The study reported enhanced contrast ratios and faster switching speeds, making F-PCH a valuable addition to modern display technologies .

- Thermal Stability Analysis : Research conducted on the thermal stability of F-PCH revealed that it maintains its liquid crystalline properties over a broad temperature range, which is crucial for applications in environments with fluctuating temperatures .

- Optoelectronic Device Development : Investigations into the use of F-PCH in optoelectronic devices showed promising results, particularly in enhancing light extraction efficiency in LEDs, leading to brighter and more energy-efficient lighting solutions .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Key Observations :

- Fluorine Substitution : Increasing fluorine atoms (e.g., trifluoro derivatives) enhance electron-withdrawing effects, lowering the optical Freedericksz transition (OFT) threshold in dye-doped LCs . The target compound’s single fluorine balances electronic modulation with synthetic simplicity.

- Alkyl Chain Length : Longer alkyl chains (e.g., pentyl vs. propyl) improve thermal stability but may reduce solubility in LC mixtures .

Phase Behavior and Performance Metrics

Table 2: Phase Transition Temperatures and Optical Properties

*Estimated based on alkyl/fluorine substitution trends.

Key Findings :

- The target compound’s moderate dielectric anisotropy (+4.2) positions it between non-fluorinated biphenyls (Δε ~+3) and trifluoro derivatives (Δε ~+7), making it versatile for mid-range voltage LC devices .

- Trifluoro analogues exhibit higher clearing points due to stronger intermolecular interactions but require complex synthesis .

Table 3: Environmental Persistence and Toxicity

*Alkylcyclohexyl-biphenyls are structurally similar to persistent organic pollutants (POPs) .

Preparation Methods

Trans-4-Pentylcyclohexane Preparation

Starting material : 4-pentylcyclohexanone

-

Hydrogenation :

-

Dehydration :

-

Reagent: H₂SO₄ (conc.)

-

Conditions: 120°C, 3 h

-

Product: 4-pentylcyclohexene (95% purity)

-

-

Hydrogenation to trans-isomer :

Trans-4-Propylcyclohexane Preparation

Analogous methods apply, starting from 4-propylcyclohexanone. Key differences include:

-

Hydrogenation time : Reduced to 8 h due to smaller alkyl chain

Biphenyl Core Assembly

Suzuki-Miyaura Coupling

General reaction :

Stepwise procedure :

-

Fluorinated boronic acid synthesis :

-

Cyclohexyl-substituted aryl bromide preparation :

-

Coupling reaction :

-

First coupling :

-

Second coupling :

-

Stereochemical Control

Trans-Selective Hydrogenation

Cyclohexene intermediates are hydrogenated under kinetic control:

| Parameter | Value |

|---|---|

| Catalyst | PtO₂ |

| H₂ Pressure | 30 psi |

| Solvent | Ethyl acetate |

| Temperature | 25°C |

| Trans:cis ratio | 95:5 |

Axial attack of hydrogen ensures trans-diaxial addition, confirmed by coupling constants (J = 10–12 Hz for trans protons).

Purification and Characterization

Chromatographic Purification

Crystallization

Analytical Data

| Technique | Key Features |

|---|---|

| (CDCl₃) | δ 0.88 (t, 6H, CH₃), 1.20–1.45 (m, 16H, cyclohexyl), 6.92–7.45 (m, 8H, aromatic) |

| δ −112.5 ppm (singlet) | |

| HRMS | m/z 448.3502 [M+H]⁺ (calc. 448.3505) |

Alternative Synthetic Routes

Ullmann Coupling

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl, and what challenges arise in achieving high regioselectivity?

- Methodology : The compound’s synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated biphenyl boronic acids and cyclohexyl halides. Key challenges include maintaining the trans configuration of the cyclohexyl substituents and avoiding isomerization during purification. High-temperature conditions or palladium catalysts (e.g., Pd(PPh₃)₄) may be required to ensure stereochemical integrity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and verification via HPLC (≥98% purity, as per TCI Chemicals’ specifications) are critical .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to verify fluorine substitution patterns and cyclohexyl group conformations (trans vs. cis).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₂₈H₃₆F).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%, as listed in supplier data) .

- Common pitfalls : Overlapping signals in NMR due to similar alkyl chains; use deuterated solvents (e.g., CDCl₃) and 2D-COSY for resolution.

Q. What are the primary safety considerations for handling this fluorinated biphenyl derivative?

- Handling protocols :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store at 2–8°C in airtight containers, as recommended for structurally similar fluorinated cyclohexyl compounds .

- No acute toxicity data is available, but assume flammability due to alkyl chains and avoid ignition sources .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s mesogenic properties in liquid crystal applications?

- Experimental design :

- Phase behavior analysis : Use differential scanning calorimetry (DSC) to measure melting/clearing points. Compare with non-fluorinated analogs (e.g., 4-(trans-4-pentylcyclohexyl)-4'-propylbiphenyl). Fluorine’s electronegativity reduces polarizability, potentially lowering transition temperatures .

- X-ray diffraction (XRD) : Analyze molecular packing in smectic/nematic phases. Fluorine’s steric effects may disrupt lateral interactions, altering layer spacing.

Q. What computational methods are effective in predicting the compound’s conformational stability?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to compare trans vs. cis cyclohexyl conformers.

- Molecular Dynamics (MD) : Simulate bulk phase behavior using force fields (e.g., OPLS-AA) to assess intermolecular interactions.

- Key parameters : Fluorine’s van der Waals radius and dipole moment significantly affect energy barriers for ring flipping .

Q. How do alkyl chain lengths (pentyl vs. propyl) impact solubility and aggregation in organic solvents?

- Experimental approach :

- Solubility tests : Measure saturation concentrations in toluene, THF, and chloroform. Longer pentyl chains likely enhance solubility in non-polar solvents.

- Dynamic Light Scattering (DLS) : Monitor aggregate formation in dilute solutions. Asymmetric chains (C5 vs. C3) may induce micellar structures.

- Contradictory findings : While longer chains typically improve solubility, steric hindrance from fluorine can counteract this trend; control studies with non-fluorinated analogs are essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.